molecular formula C10H13BrFN B578247 N-Isopropyl 2-bromo-6-fluorobenzylamine CAS No. 1355248-00-8

N-Isopropyl 2-bromo-6-fluorobenzylamine

Cat. No. B578247
M. Wt: 246.123
InChI Key: MWVYNXRZXJLGMN-UHFFFAOYSA-N
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Description

“N-Isopropyl 2-bromo-6-fluorobenzylamine” is a chemical compound with the CAS Number: 1355248-00-8 . It has a molecular weight of 246.12 and its IUPAC name is N-(2-bromo-6-fluorobenzyl)-2-propanamine . This compound finds application in diverse scientific research due to its intricate structure and unique properties.


Molecular Structure Analysis

The molecular formula of “N-Isopropyl 2-bromo-6-fluorobenzylamine” is C10H13BrFN . The InChI code of the compound is 1S/C10H13BrFN/c1-7(2)13-6-8-9(11)4-3-5-10(8)12/h3-5,7,13H,6H2,1-2H3 .


Physical And Chemical Properties Analysis

The molecular weight of “N-Isopropyl 2-bromo-6-fluorobenzylamine” is 246.12 . Unfortunately, specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

Synthesis of Novel Compounds

N-Isopropyl 2-bromo-6-fluorobenzylamine and its derivatives have been utilized in the synthesis of phosphorus-nitrogen compounds, showcasing structural and stereogenic properties. These compounds have demonstrated significant interactions with DNA, antimicrobial, and cytotoxic activities against certain bacteria and cancer cells, highlighting their potential in medical and biological research (ÖztÜrk et al., 2019).

Chemical Characterizations and Applications

The chemical characterizations of compounds derived from N-Isopropyl 2-bromo-6-fluorobenzylamine have provided insights into their structural aspects. For example, the synthesis of N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine as an alternative to Sanger's reagent for amino acid derivatization has been explored, offering advancements in mass spectrometry and analytical chemistry methods (Liu & Sayre, 2004).

Material Science and Catalysis

In material science, N-Isopropyl 2-bromo-6-fluorobenzylamine derivatives have been applied in the synthesis of novel bifunctional catalysts for direct amide formation between carboxylic acids and amines. This research offers a green chemistry approach to amide bond formation, essential in pharmaceutical synthesis and material science (Arnold et al., 2008).

Advanced Chemical Synthesis Techniques

Furthermore, research into palladium-catalyzed ortho-selective C–H fluorination of oxalyl amide-protected benzylamines has provided an efficient method for the preparation of ortho-fluorinated benzylamines. This technique is crucial for developing novel compounds with potential applications in pharmaceuticals and agrochemicals (Chen et al., 2015).

properties

IUPAC Name

N-[(2-bromo-6-fluorophenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrFN/c1-7(2)13-6-8-9(11)4-3-5-10(8)12/h3-5,7,13H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVYNXRZXJLGMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C(C=CC=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30742805
Record name N-[(2-Bromo-6-fluorophenyl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isopropyl 2-bromo-6-fluorobenzylamine

CAS RN

1355248-00-8
Record name Benzenemethanamine, 2-bromo-6-fluoro-N-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355248-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2-Bromo-6-fluorophenyl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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